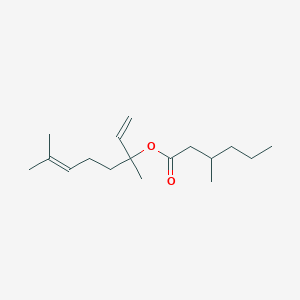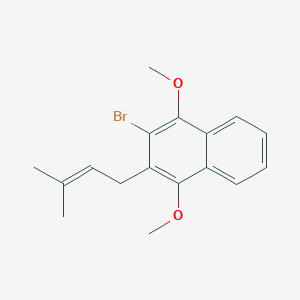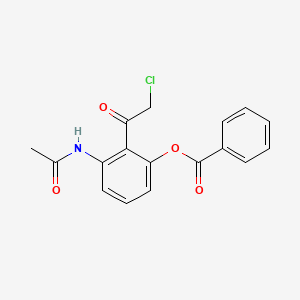
Ethyl 4-ethyl-2-phenyl-5-propyl-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-ethyl-2-phenyl-5-propyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound belonging to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by its unique structure, which includes ethyl, phenyl, and propyl substituents, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-ethyl-2-phenyl-5-propyl-1H-pyrrole-3-carboxylate typically involves the condensation of a carboxylic acid with an amine, followed by cyclization to form the pyrrole ring. One common method involves the use of 2,4,4-trimethoxybutan-1-amine and a carboxylic acid under reflux conditions, followed by acid-mediated cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are compatible with large-scale production is also common.
化学反应分析
Types of Reactions: Ethyl 4-ethyl-2-phenyl-5-propyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
Ethyl 4-ethyl-2-phenyl-5-propyl-1H-pyrrole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Ethyl 4-ethyl-2-phenyl-5-propyl-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. The compound’s aromatic nature allows it to participate in π-π interactions with proteins and nucleic acids, potentially affecting their function. Additionally, the presence of substituents like ethyl, phenyl, and propyl groups can influence its binding affinity and specificity towards different targets.
相似化合物的比较
- Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
- 4-methyl-1H-pyrrole-2-carboxylate
Comparison: Ethyl 4-ethyl-2-phenyl-5-propyl-1H-pyrrole-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for various applications .
属性
CAS 编号 |
647836-68-8 |
|---|---|
分子式 |
C18H23NO2 |
分子量 |
285.4 g/mol |
IUPAC 名称 |
ethyl 4-ethyl-2-phenyl-5-propyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C18H23NO2/c1-4-10-15-14(5-2)16(18(20)21-6-3)17(19-15)13-11-8-7-9-12-13/h7-9,11-12,19H,4-6,10H2,1-3H3 |
InChI 键 |
NUYDAHKSBIXTSB-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(C(=C(N1)C2=CC=CC=C2)C(=O)OCC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Benzyloxy)-3-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12596365.png)
![Acetamide, N-[2-(9H-fluoren-9-ylidenephenylmethyl)phenyl]-](/img/structure/B12596380.png)




![Benzenesulfonamide, 4-chloro-3-nitro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12596406.png)



![(6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanone](/img/structure/B12596436.png)

![4'-[4-(Trifluoromethyl)phenoxy][1,1'-biphenyl]-2,5-diol](/img/structure/B12596449.png)
![1-(4-Methoxyphenyl)-2-[(2-methylbutan-2-yl)amino]-2-oxoethyl thiophene-2-carboxylate](/img/structure/B12596453.png)
